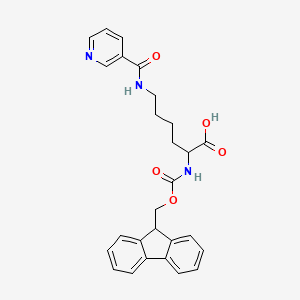

Fmoc-Lys(nic)-OH

Description

Contextualization of Nicotinoylated Lysine (B10760008) within Contemporary Modified Amino Acids

The introduction of modifications to amino acids is a powerful strategy to enhance the properties of peptides, such as stability, bioactivity, and specificity. abyntek.com Post-translational modifications (PTMs) that occur naturally, like phosphorylation and methylation, have inspired chemists to create novel amino acid derivatives. abyntek.com Nicotinoylation, the attachment of a nicotinoyl group to the side chain of lysine, is one such modification. This alteration falls within the broader category of acylations, which also includes the well-studied acetylation and the more recently discovered propionylation and butyrylation of lysine residues in histones. nih.gov

The positively charged nature of the lysine side chain is crucial for protein folding and function. nih.gov Modification of this group can significantly impact the resulting peptide's characteristics. The nicotinoyl group, derived from nicotinic acid (niacin or vitamin B3), introduces a pyridine (B92270) ring to the lysine side chain. This can influence the peptide's structural and electronic properties, potentially leading to enhanced biological activity. For instance, a novel nicotinoyl-fused peptide, Nicotinoyl-LVH, has been shown to enhance collagen synthesis in skin cells, highlighting the potential of this modification in developing bioactive peptides. researchgate.net

The use of modified amino acids like nicotinoylated lysine is driven by the need to overcome the limitations of natural peptides, such as poor stability and bioavailability. nih.gov By incorporating non-natural amino acids or modifying existing ones, researchers can fine-tune peptide properties for various applications, including drug discovery and materials science. abyntek.comchemistryviews.org

Elucidating the Role of Fmoc-Lys(nic)-OH as a Key Building Block in Peptide Synthesis

This compound is a specifically designed building block for use in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. iris-biotech.depeptide.com The compound features two key components that dictate its function: the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and the nicotinoyl-modified lysine side chain.

The Fmoc group protects the α-amino group of the lysine. chempep.comchempep.com This protection is crucial during the stepwise addition of amino acids to the growing peptide chain. The Fmoc group is stable under the conditions required for peptide bond formation but can be readily removed under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar organic solvent like dimethylformamide (DMF). chempep.comchempep.com This orthogonal deprotection strategy allows for the selective removal of the Fmoc group without affecting the acid-labile protecting groups often used for other side chains, which are typically removed at the final cleavage step with trifluoroacetic acid (TFA). peptide.com

The nicotinoyl (nic) group is attached to the ε-amino group of the lysine side chain. This modification is stable throughout the SPPS process, including the repeated Fmoc deprotection steps and the final cleavage from the resin. This stability ensures that the nicotinoyl moiety remains intact on the desired lysine residue in the final peptide.

The use of this compound allows for the precise incorporation of a nicotinoylated lysine at a specific position within a peptide sequence. This site-specific modification is essential for studying the structure-activity relationship of the resulting peptide and for developing peptides with desired functionalities.

Historical Trajectory and Evolving Academic Significance of Nicotinoyl-Modified Peptides

The journey of peptide-based therapeutics has been a long one, with continuous innovation driving the development of new and improved peptide drugs. mdpi.com The modification of peptides to enhance their therapeutic properties has been a key aspect of this journey. nih.gov While the broader field of post-translationally modified peptides has been a subject of intense research, the specific focus on nicotinoyl-modified peptides is a more recent development.

Historically, much of the research on lysine modifications centered on acetylation and methylation due to their significant roles in regulating gene expression through histone modifications. peptide.com However, the discovery of other acylations, such as propionylation and butyrylation, has broadened the scope of research into lysine modifications. nih.gov

The academic significance of nicotinoyl-modified peptides is growing, driven by their potential in various applications. Research has shown that nicotinoylation can enhance the stability of peptides. google.com For example, a study demonstrated that a nicotinoyl-peptide was more stable in serum compared to its unmodified counterpart. google.com Furthermore, nicotinoyl-modified peptides have shown promise in fields like cosmetics, with studies indicating their ability to enhance collagen synthesis. researchgate.net

The development of building blocks like this compound is crucial for advancing the study of nicotinoyl-modified peptides. These tools enable researchers to synthesize these modified peptides efficiently and explore their potential in a systematic manner. As our understanding of the biological roles of nicotinoylation and the therapeutic potential of nicotinoyl-modified peptides continues to grow, the importance of compounds like this compound in academic and industrial research is set to increase.

Compound Information Table

| Compound Name | Abbreviation | Function/Role |

| N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-nicotinyl-L-lysine | This compound | Building block for incorporating nicotinoylated lysine in peptide synthesis. iris-biotech.de |

| N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-tert-butyloxycarbonyl-L-lysine | Fmoc-Lys(Boc)-OH | Standard derivative for incorporating lysine in Fmoc-SPPS. peptide.com |

| N-alpha-Fmoc-N-epsilon-palmitoyl-L-lysine | Fmoc-L-Lys(Palm)-OH | Building block for incorporating palmitoylated lysine. iris-biotech.de |

| Fmoc-L-azidolysine | Fmoc-Lys(N3)-OH | Versatile derivative for bioconjugation via click chemistry. chempep.com |

| N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-nosyl-L-lysine | Fmoc-L-Lys(Ns)-OH | Building block with an orthogonal protecting group for side-chain derivatization. iris-biotech.de |

| Trifluoroacetic acid | TFA | Reagent for cleaving peptides from the resin in SPPS. peptide.com |

| Dimethylformamide | DMF | Polar organic solvent used in SPPS. chempep.com |

| Piperidine | Base used for the removal of the Fmoc protecting group. chempep.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRQIRUSEYKWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Lys Nic Oh and Its Peptide Incorporations

Preparative Synthesis of Fmoc-Lys(nic)-OH Monomer

The creation of the this compound monomer is a multi-step process requiring careful control of protecting group chemistry to ensure that the nicotinoyl and Fmoc moieties are introduced at the correct positions.

Strategies for Regioselective Nicotinoyl Moiety Introduction on Lysine (B10760008)

The primary challenge in synthesizing this compound is achieving regioselective acylation at the ε-amino group of the lysine side chain, leaving the α-amino group available for subsequent Fmoc protection. Several strategies can be employed to achieve this selectivity.

One common method involves the use of a copper(II) complex to temporarily protect the α-amino and α-carboxyl groups of lysine. This approach leaves the ε-amino group as the primary site for reaction. The copper complex of L-lysine can be reacted with an activated form of nicotinic acid, such as nicotinoyl chloride, to selectively form Nε-nicotinoyl-lysine. google.com Following the reaction, the copper complex is broken to yield the desired Nε-modified lysine.

Alternatively, one can start with an L-lysine derivative where the α-amino group is already protected by a group orthogonal to Fmoc, such as the tert-butyloxycarbonyl (Boc) group. For instance, Nα-Boc-L-lysine can be reacted with nicotinoyl chloride or another activated nicotinic acid derivative in the presence of a base like triethylamine. vulcanchem.com This reaction acylates the free ε-amino group. The Boc group can then be selectively removed under acidic conditions, and the resulting Nε-nicotinoyl-L-lysine can be subsequently protected with an Fmoc group at the α-position.

A third strategy relies on the differential basicity (pKa) of the two amino groups on lysine. The ε-amino group is generally more basic and therefore more nucleophilic than the α-amino group. researchgate.net By carefully controlling the reaction pH, it is possible to achieve preferential acylation at the ε-position even with unprotected lysine, although this method can be less specific and may lead to mixtures of products. google.com

Optimization of Fmoc-Protecting Group Chemistry in Monomer Synthesis

Once Nε-nicotinoyl-L-lysine is obtained, the α-amino group must be protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The standard and most widely used reagent for this purpose is 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu). The reaction is typically carried out in an aqueous-organic solvent mixture, such as acetone/water or dioxane/water, with a mild base like sodium bicarbonate to facilitate the reaction. google.com

The optimization of this step involves ensuring complete reaction at the α-amino group without affecting the newly introduced nicotinoyl group. Key parameters to control include reaction time, temperature, and pH. The stability of the nicotinoyl group under the basic conditions required for Fmocylation is generally high. After the reaction, the product, this compound, is typically purified using crystallization or chromatography to ensure high purity for subsequent use in peptide synthesis. google.com

Advanced Coupling Reagent Systems for Nicotinoylation Fidelity

The fidelity of the nicotinoylation step—the formation of the amide bond between the lysine ε-amino group and nicotinic acid—is critical. This requires the activation of the carboxylic acid group of nicotinic acid. While simple acid chlorides can be used, modern peptide chemistry often employs more sophisticated coupling reagents to promote efficient and clean reactions with minimal side products. vulcanchem.comresearchgate.net

Uronium/aminium-based reagents are highly effective for such acylations. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are widely used. pnas.orgpeptide.comsigmaaldrich.comchemicalbook.com These reagents react with the carboxylic acid to form a highly reactive activated ester in situ, which then rapidly reacts with the amine. apexbt.compeptide.com

The use of these advanced systems, often in combination with a non-nucleophilic base such as diisopropylethylamine (DIPEA), ensures high yields and purity in the nicotinoylation step. peptide.com The choice of reagent can be critical, especially if the starting material is sensitive. For instance, HATU is known for its high reactivity and lower rates of racemization. pnas.orgchemicalbook.com

| Coupling Reagent | Full Name | Typical Activator/Base | Key Advantages |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA | Very high reactivity, low racemization, suitable for hindered couplings. pnas.orgapexbt.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, HOBt | Efficient and widely used, cost-effective. peptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIPEA | High coupling efficiency, byproducts are non-carcinogenic. chemicalbook.com |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | - | Classic, cost-effective method for forming active esters. peptide.com |

Integration into Solid-Phase Peptide Synthesis (SPPS) Paradigms

Once the pure this compound monomer is synthesized, it can be incorporated into a peptide sequence using automated or manual Solid-Phase Peptide Synthesis (SPPS).

Adaptations of the Fmoc/tBu Strategy for Nicotinoylated Lysine Residue Incorporation

The standard SPPS methodology for research purposes is the Fmoc/tBu strategy. peptide.com This approach relies on the use of the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for permanent protection of reactive amino acid side chains. iris-biotech.debachem.com

The incorporation of this compound fits well within this orthogonal scheme. The key considerations are the stability of the nicotinoyl group to the reagents used during SPPS cycles:

Fmoc Deprotection: The nicotinoyl group, being an amide, is stable to the standard conditions used for Fmoc group removal, which typically involves treatment with a 20-40% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.denih.gov

Coupling: The nicotinoyl group is inert during the subsequent coupling step where the next Fmoc-protected amino acid is added to the growing peptide chain.

Final Cleavage: The nicotinoyl group is also stable to the strong acid conditions used for the final cleavage of the peptide from the solid support resin and the simultaneous removal of side-chain protecting groups. A common cleavage cocktail is 95% trifluoroacetic acid (TFA) with scavengers. iris-biotech.degoogle.com

Therefore, no significant adaptations to the standard Fmoc/tBu protocol are generally required for the incorporation of this compound, making it a versatile building block for peptide synthesis. chemimpex.com

Kinetic and Mechanistic Studies of Coupling Efficiency for this compound in SPPS

The efficiency and rate (kinetics) of the coupling reaction are critical for achieving high purity in the final peptide product. While specific kinetic data for the coupling of this compound is not extensively reported, inferences can be drawn from studies on other modified or sterically hindered amino acids. pnas.org

The rate of coupling in SPPS is influenced by several factors, including:

Steric Hindrance: The bulkiness of both the incoming amino acid and the N-terminal amine of the resin-bound peptide can slow down the reaction. The nicotinoyl group on the lysine side chain introduces a planar aromatic ring, which could potentially cause some steric hindrance, although it is relatively far from the reacting α-carboxyl group.

Coupling Reagents: The choice of coupling reagent significantly impacts reaction kinetics. Highly reactive reagents like HATU are often employed to drive difficult couplings to completion, such as those involving sterically hindered amino acids. pnas.orgchemicalbook.com

Reaction Conditions: Temperature and solvent can also play a role. Microwave-assisted SPPS, for example, can dramatically accelerate coupling reactions. nih.gov

Monitoring the coupling reaction using a qualitative method like the Kaiser test (for primary amines) or quantitative methods can ensure the reaction proceeds to completion. If coupling is found to be slow or incomplete, strategies such as double coupling (repeating the coupling step) or using a more potent activation reagent can be employed.

| Factor | Influence on Coupling of this compound | Mitigation Strategy |

|---|---|---|

| Steric Hindrance | The nicotinoyl group may impart minor steric bulk, potentially slowing the reaction compared to unmodified lysine. | Use of highly active coupling reagents (e.g., HATU), extended coupling times, or microwave heating. pnas.orgnih.gov |

| Peptide Aggregation | Certain peptide sequences are prone to aggregation on the resin, hindering reagent access. This is sequence-dependent, not specific to Lys(nic). | Use of chaotropic salts, high-temperature synthesis, or "difficult sequence" protocols. |

| Coupling Reagent | Choice of reagent dictates the reactivity of the activated ester. | Employing HATU or other highly efficient reagents is recommended for modified amino acids to ensure high fidelity. sigmaaldrich.com |

| Solvent | The solvent must effectively swell the resin and solubilize reagents. DMF and NMP are standard. | Ensure use of high-purity, anhydrous solvents. |

Advances in Automated and Microwave-Assisted SPPS for this compound Derivatives

The incorporation of modified amino acids like this compound into a peptide sequence can present challenges, including slower coupling kinetics and the potential for increased aggregation. researchgate.net Recent advancements in synthesis technology, particularly in automation and microwave-assisted solid-phase peptide synthesis (MW-SPPS), have been instrumental in overcoming these difficulties. nih.gov

Automated peptide synthesizers enhance the efficiency and reproducibility of SPPS by standardizing reaction cycles, including deprotection, washing, and coupling steps. nih.gov When combined with microwave irradiation, the synthesis process is significantly accelerated. formulationbio.com Microwave energy has been shown to increase the rate of both the Fmoc-deprotection and the amide bond formation steps. nih.govformulationbio.com This is particularly advantageous for difficult couplings, such as those involving sterically hindered amino acids or sequences prone to forming stable secondary structures on the resin. researchgate.net

| Advantage of MW-SPPS | Description | Relevance for this compound |

|---|---|---|

| Faster Reaction Times | Microwave energy accelerates both coupling and deprotection steps, significantly reducing cycle times. formulationbio.com | Allows for rapid synthesis of nicotinoylated peptides. |

| Higher Coupling Efficiency | Overcomes steric hindrance and slow reaction kinetics, leading to more complete amide bond formation. nih.gov | Ensures efficient incorporation of the bulky this compound residue. |

| Improved Purity and Yield | Minimizes side reactions and the formation of deletion sequences. nih.gov | Leads to higher quality crude nicotinoylated peptide product. |

| Reduced Aggregation | Disrupts secondary structures of the growing peptide chain on the resin, improving reagent access. researchgate.net | Particularly useful for longer or hydrophobic nicotinoylated peptide sequences. |

| Resource Efficiency | Reduces overall consumption of solvents and expensive reagents. nih.gov | Makes the synthesis process more cost-effective and environmentally friendly. |

Solution-Phase Synthetic Approaches for Nicotinoylated Peptides

Solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, predates SPPS and involves the coupling of amino acids in a homogenous solution. neulandlabs.comnih.gov Unlike SPPS where the growing peptide is anchored to an insoluble resin, in LPPS all reactants, including the peptide chain, are dissolved in a suitable solvent. creative-peptides.com This method requires the purification of the intermediate peptide product after each coupling step, often through techniques like extraction or crystallization. creative-peptides.com

LPPS can be performed using two main strategies: stepwise synthesis, where single protected amino acids are added one by one, or fragment condensation, where shorter, pre-synthesized peptide fragments are coupled together. creative-peptides.com Fragment condensation is particularly useful for producing longer peptides. While LPPS is often more time-consuming and labor-intensive than SPPS, it remains a valuable technique, especially for the large-scale production of shorter peptides where scalability is a key concern. neulandlabs.combachem.com For certain peptide structures that are incompatible with solid-phase methods, solution-phase synthesis is the only viable option. nih.gov

Comparative Analysis of Solution-Phase vs. Solid-Phase Methodologies for Nicotinoylated Peptide Assembly

The choice between solid-phase and solution-phase synthesis for assembling nicotinoylated peptides depends on several factors, including the desired scale, peptide length, and complexity. Each methodology offers distinct advantages and disadvantages.

SPPS is favored for its speed, ease of automation, and simplified purification of intermediates, as excess reagents and byproducts are simply washed away from the resin-bound peptide. americanpeptidesociety.org This makes it ideal for research and development, as well as for the synthesis of very long or complex peptides. researchgate.net However, SPPS can be difficult to scale up for industrial production due to the cost and capacity of the solid support resin. americanpeptidesociety.org Furthermore, impurities, such as deletion or truncated sequences, can only be removed from the final product after cleavage from the resin. bachem.com

LPPS, in contrast, is highly scalable, making it more economical for the large-scale manufacturing of peptides. neulandlabs.comamericanpeptidesociety.org A major advantage is the ability to purify and characterize intermediate fragments during the synthesis, which can lead to a final product with very high purity. bachem.com The primary drawbacks are that the process is slow, requires extensive manual labor, and can be complicated by the poor solubility of larger protected peptide fragments. creative-peptides.combachem.com

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

|---|---|---|

| Principle | Peptide is anchored to an insoluble resin support. | All reactants are dissolved in a solvent. creative-peptides.com |

| Speed | Fast and amenable to automation. americanpeptidesociety.org | Slow, manual, and stepwise. bachem.com |

| Purification | Simple filtration and washing after each step; final purification after cleavage. researchgate.net | Complex purification (e.g., chromatography, crystallization) required after each step. americanpeptidesociety.org |

| Scalability | Limited by resin capacity; less ideal for very large scale. americanpeptidesociety.org | Highly scalable for industrial production. neulandlabs.com |

| Reagent Use | Requires large excess of reagents to drive reactions to completion. | Uses a moderate excess of reagents. bachem.com |

| Peptide Length | Well-suited for long and complex peptides. americanpeptidesociety.org | Generally better for shorter peptides or fragment condensation due to solubility issues. neulandlabs.comcreative-peptides.com |

Specific Advantages and Disadvantages of Solution-Phase Techniques for Nicotinoylated Products

When specifically considering the synthesis of nicotinoylated peptides, solution-phase techniques present a unique set of pros and cons.

Specific Advantages:

Scalability for Manufacturing: For a specific nicotinoylated peptide that has therapeutic or commercial potential, LPPS is often the preferred method for producing the large quantities (kilogram scale) required for clinical trials and market supply. neulandlabs.com

High Purity of Final Product: The ability to isolate and purify intermediate peptide fragments at each stage of the synthesis can be a significant advantage. bachem.com This ensures that any impurities or byproducts from the coupling of this compound are removed early, potentially leading to a purer final product compared to SPPS, where impurities accumulate until the final step. creative-peptides.com

Precise Control of Reaction Conditions: Solution-phase chemistry allows for more direct monitoring and control over reaction parameters, which can be beneficial for optimizing the coupling of the specialized nicotinoylated lysine residue. americanpeptidesociety.org

Specific Disadvantages:

Complex Purification: The presence of the nicotinoyl group adds another layer of chemical complexity and polarity to the peptide fragments. This can make purification by crystallization or extraction more challenging, potentially requiring extensive chromatographic purification at each step, which increases time and cost. creative-peptides.comamericanpeptidesociety.org

Solubility Issues: Protected peptide fragments, especially as they grow in length, can have limited solubility in common organic solvents. The incorporation of the relatively large and somewhat polar nicotinoyl group could exacerbate these solubility problems, making the synthesis difficult to manage.

Labor-Intensive and Time-Consuming: The multi-step process of reaction, work-up, and purification for each amino acid addition makes LPPS exceptionally slow and demanding of resources and expertise, which can be a significant barrier for research and discovery purposes. bachem.com

Advanced Research Applications of Fmoc Lys Nic Oh in Chemical Biology

Development of Nicotinoylated Peptides for Post-Translational Modification (PTM) Mimicry

The precise incorporation of modified amino acids into peptides is essential for creating tools that can dissect cellular signaling pathways. Fmoc-Lys(nic)-OH is employed in solid-phase peptide synthesis (SPPS) to introduce a nicotinoylated lysine (B10760008) residue at a specific position within a peptide sequence. This allows for the creation of peptides that mimic endogenous proteins regulated by lysine acylation, providing valuable substrates and inhibitors for enzymatic studies.

Lysine side chains can be modified by a diverse array of acyl groups, ranging from small acetyl groups to longer, more complex structures like myristoyl or succinyl groups. nih.govfrontiersin.org These different acylations can have distinct functional consequences and are often removed by specific sirtuin isoforms. nih.govnih.gov For instance, SIRT1, SIRT2, and SIRT3 are known to be effective deacetylases, while SIRT5 specializes in removing negatively charged modifications like succinylation and malonylation, and SIRT6 is a long-chain deacylase. nih.govembopress.org

Nicotinoylation serves as a crucial bioisostere—a chemical substitute that retains the essential molecular recognition features—for these natural acylation states. Unlike endogenous acyl groups, which are enzymatically cleaved, the nicotinoyl group, featuring a stable aromatic pyridine (B92270) ring, is resistant to hydrolysis by deacylases. This chemical stability makes it an excellent mimic of the acylated lysine residue, allowing it to function as a competitive inhibitor for sirtuins and other deacylases. acs.org By incorporating nicotinoyl-lysine into a peptide substrate sequence (e.g., derived from histone H3 or p53), researchers can create a tool that binds to the enzyme's active site but does not undergo cleavage, effectively "trapping" the enzyme for study. nih.gov This approach is analogous to the use of other non-hydrolyzable mimics, such as thioacetyl-lysine, which have been successfully used to develop mechanism-based inhibitors and activity-based probes for sirtuins. acs.orgnih.govnih.gov

Table 1: Comparison of Various Lysine Acyl Modifications and their Mimics

| Modification | Chemical Property | Key Regulating Sirtuins | Bioisosteric Mimic | Primary Application of Mimic |

|---|---|---|---|---|

| Acetylation | Neutral, small | SIRT1, SIRT2, SIRT3 | Nicotinoylation, Thioacetylation | Competitive inhibition, Activity-based probing |

| Succinylation | Negatively charged | SIRT5 | Thiosuccinylation | Selective inhibition of SIRT5 |

| Malonylation | Negatively charged | SIRT5 | --- | Research into SIRT5 substrates |

| Myristoylation | Long-chain, hydrophobic | SIRT6 | Thiomyristoylation | Selective inhibition of SIRT6 |

| Lactylation | Neutral, polar | SIRT1, SIRT3 | --- | Studying metabolic-epigenetic crosstalk nih.gov |

Post-translational modifications of lysine are central to numerous cellular pathways, including gene expression regulation, metabolic control, and DNA damage repair. nih.gov The acetylation status of histones, for example, dictates chromatin structure and accessibility for transcription. unc.edu Sirtuins play a critical role by deacetylating histones and other key proteins like p53, thereby linking cellular energy status (via NAD⁺ levels) to these fundamental processes. nih.govnih.gov

Peptides synthesized with this compound are powerful tools for simulating these pathways in vitro and in cell-based assays. By mimicking a constitutively "acylated" state at a specific lysine residue, these peptides can be used to:

Investigate "reader" proteins: Determine how proteins containing bromodomains or other acyl-lysine binding domains recognize and bind to specific acylation marks.

Probe deacylase activity: Serve as high-affinity substrates or inhibitors in assays designed to measure the activity of sirtuins and other histone deacetylases (HDACs). mdpi.comacs.org

Dissect pathway regulation: By introducing metabolically stable nicotinoylated peptides into cells, researchers can study the downstream consequences of a specific acylation event without the confounding factor of its removal by deacylases. researchgate.net

For example, a nicotinoylated peptide corresponding to a segment of a histone tail can be used to study how this specific modification influences the recruitment of chromatin-modifying complexes or transcription factors. unc.edu Similarly, such peptides can be used to validate sirtuin isoforms as the responsible "erasers" for specific acylation marks in complex biological samples. researchgate.net

Research into Nicotinoylation as a Bioisostere for Lysine Acylation States

Engineering of Peptide-Based Probes and Bioconjugates Utilizing Nicotinoyl Functionality

The utility of nicotinoylated peptides is greatly expanded by transforming them into multifunctional probes through bioconjugation. By attaching reporter molecules such as fluorescent dyes or affinity tags, these peptides become powerful reagents for detection, quantification, and isolation of interacting proteins.

The nicotinoyl group itself, due to the chemical stability of its pyridine ring, is generally not used as a reactive handle for bioconjugation. Its primary role is to act as a stable PTM mimic. Therefore, to create tagged probes, site-specific bioconjugation is achieved by incorporating a second, orthogonally protected amino acid into the peptide sequence during SPPS. This strategy allows for the selective deprotection and modification of this secondary site without affecting the nicotinoyl-lysine or other residues.

Common strategies include the incorporation of:

Fmoc-Lys(N₃)-OH: The azide (B81097) group enables highly specific and efficient "click chemistry" reactions with alkyne-functionalized tags. sb-peptide.com

Fmoc-Cys(Trt)-OH: The thiol side chain of cysteine can be selectively targeted with maleimide-containing labels. sb-peptide.comd-nb.info

Fmoc-Lys(Dde)-OH: The Dde protecting group is labile to hydrazine, allowing for the selective unmasking of a lysine's amino group for subsequent conjugation, while other acid-labile (Boc) and base-labile (Fmoc) groups remain intact.

This modular approach provides precise control over the architecture of the final probe, ensuring that the PTM mimic and the reporter tag are positioned exactly where desired. nih.govresearchgate.net

The rational design of a peptide-based probe involves combining three key elements: a specificity determinant, the PTM mimic, and a reporter tag.

Specificity: The peptide sequence is chosen to mimic a known protein substrate, conferring specificity for a particular enzyme or binding protein. For example, sequences from histone H3 are often used to target histone-modifying enzymes. nih.govacs.org

PTM Mimic: this compound is incorporated at the position of the target lysine residue to provide a stable mimic of the acylated state.

Reporter Tag: A fluorescent dye or an affinity tag is conjugated to the peptide, typically at the N- or C-terminus or on an orthogonal side chain, to enable detection or purification. sb-peptide.comnih.govthermofisher.com

Affinity tags , such as biotin (B1667282) or polyhistidine (His-tag), are used to isolate interacting proteins. nih.govjpt.com A biotinylated nicotinoyl-peptide can be immobilized on streptavidin-coated beads to perform pull-down assays from cell lysates, capturing the "eraser" (e.g., a sirtuin) or "reader" proteins that bind to the nicotinoyl-lysine mark. sb-peptide.comresearchgate.net

Fluorescent tags are used for direct visualization or quantitative binding studies. mdpi.comrsc.org A nicotinoylated peptide labeled with a fluorophore can be used in fluorescence polarization (FP) or Förster resonance energy transfer (FRET) assays to measure binding affinities and kinetics with target proteins in real-time. mdpi.com

Table 2: Common Reporter Tags for Engineering Peptide-Based Probes

| Tag Type | Example Tag | Conjugation Partner | Primary Application |

|---|---|---|---|

| Affinity | Biotin | Streptavidin | Pull-down assays, Western Blotting, ELISA sb-peptide.com |

| Affinity | His-tag (6xHis) | Nickel (Ni-NTA) or Cobalt Resin | Protein purification jpt.comtakarabio.com |

| Affinity | FLAG-tag | Anti-FLAG Antibody | Immunoprecipitation, Western Blotting jpt.com |

| Fluorescent | Fluorescein (FITC) | --- | Fluorescence Polarization, Microscopy |

| Fluorescent | Rhodamine (TRITC) | --- | Fluorescence Polarization, FRET |

| Fluorescent | Cyanine Dyes (Cy3, Cy5) | --- | FRET, High-sensitivity detection thermofisher.com |

| Fluorescent | Tetraphenylethene (TPE) | --- | Aggregation-Induced Emission (AIE) assays nih.gov |

The engineered nicotinoylated probes are instrumental in the quantitative analysis of protein-protein interactions. By combining these probes with modern analytical techniques, researchers can obtain precise measurements of binding affinities and identify interaction partners on a proteome-wide scale.

A typical workflow for a quantitative interaction study using an affinity-tagged nicotinoyl-peptide involves:

Incubation: A biotinylated nicotinoyl-peptide is incubated with a complex biological sample, such as a nuclear extract or whole-cell lysate.

Affinity Purification: The peptide and its bound proteins are captured using streptavidin-coated magnetic beads or resin. jpt.com

Elution and Analysis: After washing away non-specific binders, the captured protein complexes are eluted.

Quantification: The identity and quantity of the interacting proteins are determined using techniques like Western blotting for specific candidates or, more comprehensively, by liquid chromatography-mass spectrometry (LC-MS/MS) for unbiased proteomic analysis. researchgate.netscispace.com

For more dynamic measurements, fluorescence-based assays are employed. For example, by titrating a fluorescently labeled nicotinoyl-peptide with increasing concentrations of a purified sirtuin enzyme, a binding curve can be generated, from which the dissociation constant (Kd)—a measure of binding affinity—can be calculated. mdpi.comnih.gov These quantitative approaches are crucial for understanding how disease-associated mutations or potential drug candidates affect the interactions within cellular signaling networks. nih.gov

Rational Design of Fluorescent or Affinity-Tagged Nicotinoylated Peptides for Biological Assays

Contributions to Peptide and Protein Engineering Through Nicotinoylated Residues

The incorporation of modified amino acids is a cornerstone of modern peptide and protein engineering, enabling the introduction of novel chemical functionalities that expand beyond the canonical 20 amino acids. The use of N-α-Fmoc-N-ε-nicotinoyl-L-lysine, or this compound, provides a strategic tool for introducing a nicotinoyl moiety onto the lysine side chain. This modification converts the primary amine of the lysine side chain into a stable amide linked to a pyridine ring, significantly altering its chemical properties from basic and charged to neutral and aromatic. This change has profound implications for molecular interactions, stability, and function, making it a valuable component in the rational design of peptides and proteins for advanced research applications.

Generation of Peptide Libraries Incorporating Nicotinoylated Lysine for Functional Screening

Peptide libraries are powerful tools in chemical biology and drug discovery, consisting of vast collections of systematically arranged peptides. cem.com They are employed for the high-throughput screening of biological targets to identify lead compounds, map protein-protein interactions, or define enzyme substrate specificity. cem.comthermofisher.com The synthesis of these libraries, often performed using solid-phase peptide synthesis (SPPS), allows for the precise incorporation of unnatural or modified amino acids at specific positions within the peptide sequence.

This compound serves as a key building block for creating peptide libraries that feature site-specific nicotinoylation. By including this reagent in an automated SPPS workflow, researchers can generate large, combinatorial libraries where nicotinoylated lysine is systematically substituted at various positions. proteogenix.science

Types of Libraries Incorporating Nicotinoylated Lysine:

Positional Scanning Libraries: In this format, a parent peptide sequence is identified, and each position is sequentially substituted with nicotinoylated lysine (among other amino acids) to determine the functional contribution of the nicotinoyl group at each site. proteogenix.science This helps in optimizing a peptide's activity by identifying positions where the modification is beneficial, detrimental, or neutral. proteogenix.science

Random or Shotgun Libraries: Large libraries can be generated where this compound is incorporated at random positions to screen for novel peptide binders against a target protein, such as a receptor or enzyme. neb.com Hits from these screens can reveal unexpected binding modes or allosteric sites.

Epitope Mapping Libraries: Overlapping peptide fragments from a target antigen can be synthesized with and without nicotinoylated lysine to probe how this post-translational modification might affect antibody recognition or T-cell activation. thermofisher.com

Functional screening of these libraries involves incubating the immobilized peptides with a target molecule, often labeled with a fluorescent tag or enzyme. mdpi.com Peptides that bind the target are then identified, typically through mass spectrometry, to determine their sequence. mdpi.com This process allows for the rapid identification of nicotinoylated peptides with desired functional properties, such as high-affinity binding or enzyme inhibition. cem.com

| Screening Method | Principle | Application Example | Reference |

|---|---|---|---|

| Affinity Selection Screening | Immobilized peptide library is incubated with a soluble, tagged target protein. Binding peptides are detected via the tag (e.g., fluorescence, enzyme). | Identifying nicotinoylated peptide ligands that bind to a specific receptor domain. | cem.commdpi.com |

| Phage Display | A library of peptides is expressed on the surface of bacteriophages. Phages that bind to an immobilized target are selected and amplified. | Screening billions of nicotinoylated peptide variants to find high-affinity binders for a therapeutic target. | neb.com |

| Enzyme Inhibition Assay | The library of nicotinoylated peptides is screened for its ability to inhibit the activity of a specific enzyme (e.g., a protease or kinase). | Discovering potent and selective enzyme inhibitors where the nicotinoyl group interacts with the active site. | proteogenix.science |

Structure-Activity Relationship (SAR) Investigations of Nicotinoylated Peptides

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and peptide science, aiming to understand how the chemical structure of a molecule correlates with its biological activity. mdpi.com These investigations are crucial for optimizing lead peptides into more potent, selective, and stable therapeutic candidates. nih.gov The introduction of a nicotinoyl group via this compound provides a unique structural modification whose impact on peptide activity is systematically explored through SAR studies. uit.no

The core of SAR is to correlate specific structural features with function. mdpi.com By comparing a native peptide with its nicotinoylated analogue, researchers can dissect the contribution of the lysine side chain's charge, hydrogen-bonding capability, and size. Replacing the positively charged primary ammonium (B1175870) group (-NH3+) with a neutral, aromatic nicotinamide (B372718) moiety can lead to several changes:

Altered Electrostatic Interactions: The loss of a positive charge can disrupt or enable new electrostatic interactions with the target protein. If the original positive charge was critical for binding to a negatively charged pocket on the target, nicotinoylation would likely decrease activity. Conversely, if the charge caused electrostatic repulsion, its removal could enhance binding.

Introduction of Aromatic and Pi-Stacking Interactions: The pyridine ring of the nicotinoyl group can engage in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) on the target protein, potentially increasing binding affinity.

Modified Hydrogen Bonding: The amide linkage and the nitrogen atom in the pyridine ring can act as hydrogen bond acceptors, creating new interaction points that may stabilize the peptide-target complex.

SAR studies are often performed using peptide arrays, where systematic modifications like alanine (B10760859) scanning, truncation, and substitution with modified residues (such as Lys(nic)) are analyzed in parallel. rsc.org This allows for a comprehensive mapping of which residues are critical for activity and how specific modifications influence function. rsc.org

Role in Peptide-Based Drug Design and Discovery Research

Peptide therapeutics represent a growing class of drugs, valued for their high specificity, potency, and lower toxicity compared to small molecules. ijpsjournal.com However, natural peptides often suffer from poor stability and low oral bioavailability. sterlingpharmasolutions.com Chemical modifications are a key strategy to overcome these limitations. sterlingpharmasolutions.combio-works.com The incorporation of nicotinoylated lysine using this compound is a deliberate design choice in peptide drug discovery to modulate a peptide's pharmacological properties.

Principles for Designing Nicotinoylated Peptide Therapeutics and Modulators

The design of nicotinoylated peptide therapeutics is guided by several key principles aimed at enhancing the molecule's drug-like properties. The nicotinoyl group is not merely a substitution but a functional component introduced to achieve specific goals.

Key Design Principles:

Target Interaction Enhancement: The primary goal is often to improve binding affinity and specificity. sterlingpharmasolutions.com The nicotinoyl group is strategically placed at positions where its aromatic and hydrogen-bonding features can form favorable interactions with the target protein, as identified through computational modeling or SAR studies. mdpi.com

Improving Metabolic Stability: The native lysine side-chain amine can be a target for enzymatic degradation. Converting this amine to a stable amide bond via nicotinoylation can block this degradation pathway, thereby increasing the peptide's half-life in biological systems. nih.gov

Conformational Stabilization: The introduction of the bulky nicotinoyl group can restrict the conformational flexibility of the peptide backbone or side chains. This can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding and increasing affinity. thermofisher.com Cyclization in combination with such modifications can further enhance this effect. thermofisher.com

Impact of Nicotinoylation on Peptide Stability and Solubility in Research Contexts

The stability and solubility of a peptide are critical determinants of its utility in both research assays and as a potential therapeutic. nih.gov Nicotinoylation of a lysine residue directly influences these properties by fundamentally changing the chemical nature of the side chain.

Impact on Stability:

Proteolytic Resistance: Peptidases and other proteases often recognize and cleave at specific amino acid residues. The ε-amino group of lysine is a potential site for enzymatic action. By acylating this amine with a nicotinoyl group, the site is masked, rendering the peptide more resistant to degradation by certain proteases and enhancing its stability in serum or cellular assays. nih.gov

Chemical Stability: The amide bond formed during nicotinoylation is chemically robust and stable under a wide range of pH and buffer conditions used in research, more so than the free amine which can participate in unwanted side reactions.

Impact on Solubility:

Altered pH-Dependent Solubility: The solubility of peptides containing ionizable residues (like Lys, Arg, Asp, Glu) is highly dependent on pH. Nicotinoylation removes one of these ionizable groups, making the peptide's solubility less sensitive to pH changes around the pKa of the lysine side chain. This can be advantageous in maintaining solubility across a physiological pH range.

The precise impact must be empirically determined for each unique peptide sequence, as the properties of neighboring amino acids play a significant role. nih.gov

| Property | Effect of Nicotinoylation | Underlying Rationale | Reference |

|---|---|---|---|

| Net Charge (at pH 7) | Decrease | Conversion of a positively charged primary amine (-NH3+) to a neutral amide group. | mdpi.com |

| Hydrophobicity | Increase | Introduction of an aromatic pyridine ring and loss of a charged group. | mdpi.comproimmune.com |

| Proteolytic Stability | Increase | Masking of the lysine side-chain amine, a potential cleavage or recognition site for proteases. | nih.gov |

| Aqueous Solubility | Generally Decrease | The increase in hydrophobicity and loss of a charged group reduces interaction with water. | proimmune.com |

| Hydrogen Bonding Potential | Altered | Loss of a hydrogen bond donor (-NH3+) but gain of hydrogen bond acceptors (amide carbonyl, pyridine nitrogen). | rsc.org |

Analytical and Characterization Methodologies for Nicotinoylated Peptides

Spectroscopic Characterization Techniques for Nicotinoylated Peptide Analysis

Spectroscopic methods are indispensable for the detailed structural analysis of modified peptides. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Circular Dichroism (CD) provide comprehensive information from the atomic to the secondary structure level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Nicotinoyl-Peptide Structures

The ¹H NMR spectrum of a peptide containing a nicotinoylated lysine (B10760008) residue will exhibit characteristic signals for the protons of the nicotinoyl group, in addition to the expected signals from the peptide backbone and other amino acid side chains. The aromatic protons of the pyridine (B92270) ring of the nicotinoyl group typically appear in the downfield region of the spectrum, generally between 7.5 and 9.1 ppm. chemicalbook.com The chemical shifts of the lysine side-chain protons (α, β, γ, δ, ε) will also be affected by the presence of the nicotinoyl group on the ε-amino group. acs.orgoup.com

¹³C NMR spectroscopy provides further structural confirmation. The carbonyl carbon of the nicotinoyl amide bond and the carbons of the pyridine ring will have distinct chemical shifts. bmrb.iohmdb.ca For instance, the carbons of the nicotinic acid ring typically resonate between approximately 123 and 153 ppm, with the carboxylic acid carbon appearing around 166 ppm. chemicalbook.combmrb.io The modification of the lysine side chain will also induce shifts in the adjacent carbon signals.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for the Nicotinoyl-Lysine Moiety in a Peptide Context (in DMSO-d₆) Note: These are estimated values based on data for nicotinic acid and modified lysine residues. chemicalbook.comacs.orgoup.combmrb.io Actual shifts can vary depending on the peptide sequence and solvent conditions.

| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

|---|---|---|

| Nicotinoyl H2 | ~9.0 - 9.1 | ~152 - 153 |

| Nicotinoyl H4 | ~8.2 - 8.3 | ~136 - 137 |

| Nicotinoyl H5 | ~7.5 - 7.6 | ~123 - 124 |

| Nicotinoyl H6 | ~8.7 - 8.8 | ~149 - 150 |

| Nicotinoyl C=O | - | ~164 - 166 |

| Lys α-CH | ~4.0 - 4.3 | ~53 - 55 |

High-Resolution Mass Spectrometry (MS) for Confirmation and Purity Assessment of Nicotinoylated Products

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is a critical tool for the verification of nicotinoylated peptides. It provides a highly accurate mass measurement of the intact peptide, allowing for the confirmation of its elemental composition and, consequently, the successful incorporation of the nicotinoyl group.

The theoretical monoisotopic mass of the Fmoc-Lys(nic)-OH building block is 473.1900 g/mol . When incorporated into a peptide, the resulting mass will reflect the addition of the nicotinoyl-lysine residue. HRMS can detect this mass with high precision (typically within 5 ppm), which is essential for differentiating the target peptide from impurities or by-products of the synthesis, such as deletions or incompletely deprotected sequences. microbialcell.com

Tandem mass spectrometry (MS/MS) is also employed for sequencing the nicotinoylated peptide. The fragmentation pattern, typically generating b- and y-type ions, confirms the amino acid sequence and can pinpoint the location of the nicotinoyl modification on a specific lysine residue within the peptide chain. The fragmentation of the Fmoc protecting group itself can also be observed, which is a known characteristic in the mass spectra of Fmoc-protected amino acids and peptides. hmdb.canih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₂₅N₃O₅ |

| Molecular Weight | 475.50 g/mol |

| Monoisotopic Mass | 475.1743 g/mol |

Circular Dichroism (CD) Spectroscopy for Conformational Studies of Nicotinoylated Peptides

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides in solution. nih.gov The introduction of a modification to an amino acid side chain, such as nicotinoylation of lysine, can influence the peptide's conformational preferences. Acylation of lysine residues, for example, can alter the local charge and steric environment, potentially impacting the stability of secondary structures like α-helices or β-sheets. researchgate.net

CD spectra of peptides are typically recorded in the far-UV region (190-250 nm). The shape and magnitude of the CD spectrum provide information about the proportions of different secondary structural elements:

α-helix: Characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm. nih.gov

β-sheet: Typically shows a single negative band around 217 nm and a positive band near 195 nm. nih.gov

Random Coil: Usually exhibits a strong negative band below 200 nm. nih.gov

By comparing the CD spectrum of a nicotinoylated peptide with its unmodified counterpart, researchers can assess the conformational impact of the modification. For instance, studies on the acetylation of lysine residues in histone peptides have shown that this modification can abolish weak binding interactions and prevent the formation of secondary structures. researchgate.net Similarly, the introduction of the relatively bulky and aromatic nicotinoyl group could disrupt or stabilize helical or sheet structures depending on its position within the peptide sequence and its interactions with neighboring residues. nih.gov These conformational changes can be critical for the biological activity of the peptide.

Chromatographic Purification and Purity Assessment of Nicotinoylated Peptides

Chromatographic techniques are fundamental for both the purification of synthetic nicotinoylated peptides and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is the workhorse for these tasks, while electrophoretic methods provide a complementary approach for verification.

High-Performance Liquid Chromatography (HPLC) for Isolation and Analytical Purity Determination

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the purification and purity analysis of synthetic peptides, including those containing this compound. pepdd.commdpi.com The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.

The purity of the final product is determined by integrating the peak area of the target peptide and comparing it to the total area of all peaks in the chromatogram, with detection typically at a wavelength of 214-220 nm where the peptide bond absorbs. mdpi.com

Table 3: Typical RP-HPLC Conditions for Nicotinoylated Peptide Analysis

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | C18 or C8 silica, 3-5 µm particle size, 100-300 Å pore size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient, e.g., 5% to 65% B over 30 minutes |

| Flow Rate | Analytical: 0.5-1.0 mL/min; Preparative: Varies with column diameter |

| Detection | UV at 214 nm or 220 nm |

| Column Temperature | Ambient to 60 °C |

Electrophoretic Methods for Molecular Weight and Homogeneity Verification of Nicotinoylated Peptides

Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer a high-resolution analytical technique that is complementary to HPLC for assessing the homogeneity of nicotinoylated peptides. CE separates molecules based on their charge-to-size ratio in an electric field. nih.govd-nb.info

When coupled with mass spectrometry (CE-MS), this technique becomes exceptionally powerful, providing both separation based on electrophoretic mobility and mass identification in a single analysis. This is particularly useful for complex peptide mixtures and for confirming the identity of low-abundance modified species. nih.gov CE has proven to be superior to SEC for analyzing acylated peptides that may form non-covalent aggregates, as the conditions in CE are less likely to disrupt these weak interactions. d-nb.info This makes it a valuable method for verifying the molecular weight and homogeneity of nicotinoylated peptides, ensuring the sample consists of a single, well-defined species.

Future Perspectives and Emerging Research Challenges in Fmoc Lys Nic Oh Chemistry

Continuous Optimization of Synthetic Efficiency and Purity for Complex Nicotinoylated Peptides

The synthesis of peptides, particularly long and complex sequences, is often hampered by issues of insolubility and aggregation of the growing peptide chain. nih.gov The incorporation of nicotinoylated lysine (B10760008) residues can further complicate these syntheses. A significant challenge lies in optimizing the coupling efficiency of Fmoc-L-Lys(nic)-OH and ensuring the high purity of the final nicotinoylated peptide.

Future research will likely focus on the development of novel solvent systems and coupling reagents to enhance the efficiency of solid-phase peptide synthesis (SPPS) involving Fmoc-L-Lys(nic)-OH. unifi.it For instance, the use of automated fast-flow peptide synthesizers, which can perform amide bond formation orders of magnitude faster than traditional instruments, offers a promising avenue for improving synthesis outcomes. acs.org Deep learning models are also being developed to predict and optimize synthesis parameters, which could be adapted for nicotinoylated peptides to minimize aggregation and improve purity. acs.org

Furthermore, the presence of by-products, such as those arising from aspartimide formation in sequences containing aspartic acid, remains a critical issue that can compromise the purity of the final peptide. nih.gov Strategies to mitigate such side reactions, including the use of specialized protecting groups, will be crucial for the successful synthesis of complex nicotinoylated peptides. nih.gov

Innovation in Orthogonal Protecting Group Strategies for Enhanced Nicotinoylation Flexibility

Orthogonal protecting groups are essential tools in peptide synthesis, allowing for the selective deprotection of specific functional groups without affecting others. organic-chemistry.orgnumberanalytics.com In the context of Fmoc-L-Lys(nic)-OH, the nicotinoyl group itself can be considered a protecting group, but its removal conditions may not always be compatible with other protecting groups in the peptide sequence.

Innovations in orthogonal protecting group strategies are needed to provide greater flexibility in the synthesis of nicotinoylated peptides. This includes the development of new protecting groups for the lysine side chain that are cleavable under conditions that leave the nicotinoyl group and other sensitive functionalities intact. For example, the ivDde group, which can be selectively removed with hydrazine, offers an orthogonal protection strategy. chempep.com Similarly, the use of an Alloc group, removable by a palladium catalyst, provides another layer of orthogonality. numberanalytics.com

The development of a wider array of such orthogonal protecting groups will enable the synthesis of peptides with multiple, site-specifically modified lysine residues, including nicotinoylation, acetylation, and ubiquitination, which is crucial for studying complex post-translational modifications.

Expansion of Bioconjugation Methodologies Leveraging Nicotinoyl Functionality

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a powerful technique for creating novel therapeutics, diagnostics, and research tools. bionordika.nothermofisher.com The nicotinoyl group of Fmoc-L-Lys(nic)-OH offers a unique handle for bioconjugation. One established method involves the reaction of a 2-hydrazinonicotinoyl (HYNIC) moiety with a 4-formylbenzoyl (4FB) group to form a stable hydrazone linkage. nih.gov

Future research is expected to expand the repertoire of bioconjugation reactions that can utilize the nicotinoyl functionality. This could include the development of new chemoselective ligation chemistries that are orthogonal to existing methods like click chemistry. bionordika.nochempep.com The goal is to create a toolbox of reactions that allow for the precise and efficient attachment of various molecules, such as fluorescent dyes, polymers, and therapeutic agents, to nicotinoylated peptides. chempep.com

Enzymatic ligation methods, using enzymes like sortase, butelase, or omniligase, offer another promising direction. mdpi.comnih.gov These enzymes can catalyze the site-specific formation of peptide bonds under mild, aqueous conditions, making them ideal for conjugating nicotinoylated peptides to proteins or other biomolecules. mdpi.comnih.gov A modular approach using tag phosphoramidites as adaptors is also being explored for the enzymatic ligation of peptides and oligonucleotides. rsc.org

Exploration of Novel Biological and Catalytic Applications for Nicotinoylated Peptide Scaffolds

Nicotinoylated peptide scaffolds hold significant potential for a wide range of biological and catalytic applications. These scaffolds can be designed to self-assemble into well-ordered nanostructures, such as nanofibers, that can mimic the native extracellular matrix. plos.orgmoleculararchitecture.orgnih.gov Such biomimetic scaffolds have shown promise in tissue engineering, promoting cell proliferation, differentiation, and migration. plos.orgnih.gov

The functionalization of these scaffolds with nicotinoyl groups could introduce novel biological activities. For instance, nicotinoylated peptides could be designed to interact with specific cellular targets, potentially modulating signaling pathways involved in disease. Recent studies have highlighted the potential of peptide-based therapies for conditions like cancer. news-medical.netnews-medical.net The unique properties of nicotinoylated peptides could be harnessed to develop new therapeutic agents. mdpi.comdrugdiscoverynews.com

Q & A

What is the role of Fmoc-Lys(nic)-OH in solid-phase peptide synthesis (SPPS)?

This compound is a protected lysine derivative where the ε-amino group is modified with a nicotinoyl (nic) group. In SPPS, it enables site-specific incorporation of lysine residues while preserving orthogonal protection strategies. The Fmoc group on the α-amino acid is removed under basic conditions (e.g., 20% piperidine in DMF), while the nicotinoyl group remains intact, allowing selective functionalization post-synthesis . This is critical for synthesizing branched or multifunctional peptides, such as those used in targeted drug delivery systems.

How does this compound facilitate orthogonal protection strategies in peptide design?

Orthogonal protection involves using chemically distinct protecting groups that can be removed independently. For example:

- The Fmoc group is cleaved with piperidine.

- The nicotinoyl (nic) group may require acidic or nucleophilic conditions for removal, depending on its stability.

This allows sequential deprotection and modification of specific lysine side chains during synthesis. Researchers must validate compatibility with other protecting groups (e.g., Boc, Alloc) to avoid premature deprotection .

What challenges arise when incorporating this compound into hydrophobic peptide sequences?

Hydrophobic sequences often suffer from poor solubility, leading to aggregation and incomplete coupling. To mitigate this:

- Use solvents like DMF:DCM (1:1) or add chaotropic agents (e.g., 0.1 M HOBt).

- Optimize coupling times (e.g., 2–4 hours) and activate the amino acid with HBTU/DIPEA.

- Monitor synthesis efficiency via Kaiser tests or LC-MS after each coupling step .

What analytical methods are recommended to validate the incorporation of this compound in peptides?

- HPLC : Use reverse-phase C18 columns with gradients of acetonitrile/water (+0.1% TFA) to assess purity.

- Mass Spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS. For example, a peptide with this compound should show a mass increase corresponding to the nicotinoyl group (+123.11 g/mol).

- NMR : Analyze side-chain deprotection efficiency using or NMR if fluorinated or aromatic tags are present .

How can this compound be used to design enzyme inhibitors?

The nicotinoyl group can mimic natural post-translational modifications (e.g., acetylation) to disrupt enzyme-substrate interactions. For example:

Synthesize a peptide library with this compound incorporated at critical lysine positions.

Screen against target enzymes (e.g., proteases) using fluorogenic assays.

Optimize inhibitors by comparing IC values of nicotinoyl-modified vs. unmodified peptides .

What strategies are employed to introduce site-specific modifications using this compound?

After peptide assembly, the nicotinoyl group can be selectively modified via:

- Nucleophilic Acyl Substitution : Replace the nicotinoyl group with thiols or amines under basic conditions.

- Click Chemistry : Install azide/alkyne handles for bioorthogonal conjugation (e.g., with Fmoc-Lys(N)-OH as a precursor) .

- Enzymatic Labeling : Use transglutaminases to attach fluorescent probes or PEG chains .

How does the nicotinoyl group influence peptide stability in biological assays?

The nicotinoyl group enhances resistance to proteolytic degradation by shielding the ε-amino group. In a 2022 study, peptides with this compound showed 40% higher stability in serum compared to unprotected lysine residues. Stability can be quantified via HPLC-MS after incubating peptides in serum or lysosomal extracts .

What are common side reactions during this compound synthesis, and how are they resolved?

- Incomplete Deprotection : Prolonged piperidine treatment (2 × 5 min) or adding 1% DBU to the deprotection solution.

- Side-Chain Aggregation : Incorporate backbone amide protectants (e.g., Hmb or pseudoproline dipeptides).

- Oxidation of Nicotinoyl Groups : Use argon-purged solvents and avoid strong oxidizing agents .

How is this compound utilized in studying lysine post-translational modifications (PTMs)?

The nicotinoyl group serves as a stable analog of acetylated or succinylated lysine. Researchers synthesize histone peptides with this compound to investigate PTM crosstalk (e.g., methylation vs. acylation) using:

- Chromatin Immunoprecipitation (ChIP) : Assess binding affinity of PTM-specific antibodies.

- MD Simulations : Compare structural effects of nicotinoyl vs. natural acyl groups .

What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.